molecular formula C12H13ClN2O5 B5125387 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No. B5125387
M. Wt: 300.69 g/mol
InChI Key: KQFRDADOFVVHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid, also known as CPBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria. In agriculture, this compound acts as a herbicide by inhibiting the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in cells and organisms. In cancer cells, this compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cell proliferation. In plants, this compound has been shown to inhibit the activity of enzymes involved in photosynthesis and respiration.

Advantages and Limitations for Lab Experiments

4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several advantages for lab experiments, including its low cost and ease of synthesis. However, this compound also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.

Future Directions

There are several future directions for the study of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid. In medicine, this compound could be further studied as a potential anticancer, antiviral, and antibacterial agent. In agriculture, this compound could be further studied as a potential herbicide and fungicide. In material science, this compound could be further studied as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further studies could be conducted to investigate the toxicity and environmental impact of this compound.

Synthesis Methods

4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be synthesized through a multistep process. The first step involves the reaction of 3-chlorophenol with acetyl chloride to form 3-chloroacetophenone. The second step involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 3-chlorophenylhydrazine. The final step involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form this compound.

Scientific Research Applications

4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been tested as a potential herbicide and fungicide. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

4-[2-[2-(3-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c13-8-2-1-3-9(6-8)20-7-11(17)15-14-10(16)4-5-12(18)19/h1-3,6H,4-5,7H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFRDADOFVVHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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